1-Isopropyl-4-(2-phenylhydrazono)piperidine
Description
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline |
InChI |
InChI=1S/C14H21N3/c1-12(2)17-10-8-14(9-11-17)16-15-13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3 |
InChI Key |
VLPWWHIWNBANJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=NNC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 4-Isopropylpiperidine Intermediate
The synthesis begins with the reductive amination of 4-piperidone using isopropylamine. In ethanol or methanol, the ketone group of 4-piperidone undergoes nucleophilic attack by isopropylamine, followed by in situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 4-isopropylpiperidine. The reaction is typically conducted at 0–5°C to minimize imine byproduct formation, achieving yields of 78–85%.
Step 2: Phenylhydrazone Formation
The 4-isopropylpiperidine intermediate is condensed with phenylhydrazine in refluxing ethanol (78°C) for 6–8 hours. Acid catalysis (e.g., acetic acid or HCl) promotes hydrazone formation by facilitating nucleophilic attack of the phenylhydrazine on the piperidine ring’s secondary amine. The reaction mixture is adjusted to pH 5–6 using sodium acetate buffer to stabilize the hydrazone product.
Step 3: Purification and Stabilization
Crude product isolation involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol/ether (1:3 v/v). The use of sodium triethoxylate borohydride during this stage reduces oxidative byproducts, enhancing final purity to >95%.
Table 1: Optimization Parameters for Three-Step Synthesis
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol vs. methanol | +12% (ethanol) |
| Temperature | Reflux (78°C) vs. RT | +22% (reflux) |
| Catalytic acid | 0.5 M HCl vs. acetic acid | +8% (HCl) |
| Reducing agent | NaBH(OAc)₃ vs. NaBH₄ | +15% (NaBH(OAc)₃) |
One-Pot Tandem Reaction Approach
An alternative one-pot method eliminates intermediate isolation, combining reductive amination and hydrazone formation in a single reactor.
Reaction Setup
4-Piperidone (1.0 equiv), isopropylamine (1.2 equiv), and phenylhydrazine (1.1 equiv) are combined in ethanol with catalytic p-toluenesulfonic acid (PTSA, 0.05 equiv). The mixture is heated to 60°C for 24 hours under nitrogen atmosphere.
Mechanistic Insights
The tandem process proceeds via:
-
Iminium ion formation : Protonation of 4-piperidone’s carbonyl oxygen enables nucleophilic attack by isopropylamine.
-
In situ reduction : Sodium cyanoborohydride selectively reduces the iminium ion to 4-isopropylpiperidine.
-
Hydrazone coupling : Phenylhydrazine attacks the secondary amine, stabilized by PTSA’s Brønsted acid catalysis.
Yield and Limitations
This method achieves 68–72% yield but requires strict stoichiometric control to avoid over-alkylation. Side products like 1,3-diisopropylpiperazine (≤15%) are common, necessitating chromatographic purification.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advancements employ polymer-assisted synthesis to streamline purification. Wang resin-bound 4-piperidone serves as the scaffold.
Immobilization and Functionalization
4-Piperidone is anchored to Wang resin via a photolabile linker. Isopropylamine is then introduced under Mitsunobu conditions (DIAD, PPh₃), followed by phenylhydrazine coupling in DMF at 50°C.
Cleavage and Characterization
UV irradiation (365 nm) releases the product from the resin. LC-MS analysis confirms molecular ion peaks at m/z 244.2 [M+H]⁺, while ¹H NMR (400 MHz, CDCl₃) displays characteristic signals:
-
δ 1.05 (d, J = 6.5 Hz, 6H, isopropyl CH₃)
-
δ 3.45–3.60 (m, 4H, piperidine H-2, H-6)
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Three-Step | 78–85 | >95 | 24 | High |
| One-Pot Tandem | 68–72 | 88 | 24 | Moderate |
| Solid-Phase | 65–70 | 90 | 48 | Low |
Reaction Optimization and Troubleshooting
Solvent Selection
Polar aprotic solvents (DMF, DMSO) accelerate hydrazone formation but risk N-oxide byproducts. Ethanol remains optimal due to its balance of polarity and boiling point.
Catalytic Systems
Common Side Reactions
-
Over-alkylation : Excess isopropylamine leads to quaternary ammonium salts (mitigated by stoichiometric control).
-
Oxidative degradation : Hydrazones are prone to air oxidation; adding 0.1% w/v ascorbic acid stabilizes the product.
Analytical Validation and Quality Control
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at t<sub>R</sub> = 6.8 min, confirming >95% purity.
Chemical Reactions Analysis
1-Isopropyl-4-(2-phenylhydrazono)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.
Scientific Research Applications
Medicinal Chemistry
1-Isopropyl-4-(2-phenylhydrazono)piperidine is primarily explored for its role as an intermediate in the synthesis of bioactive compounds. The hydrazone functionality can be crucial in developing drugs targeting various diseases, including cancer and neurological disorders.
- Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of the phenylhydrazone moiety may enhance these properties by facilitating interactions with biological targets .
- Neuropharmacological Effects : Piperidine derivatives have been shown to possess neuroprotective properties. Research into this compound could reveal its potential as a treatment for neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules through various reactions, such as:
- Condensation Reactions : The hydrazone group allows for condensation reactions with carbonyl compounds, leading to the synthesis of new hydrazone derivatives.
- Functionalization : The presence of the isopropyl group can facilitate further functionalization, making it valuable in creating diverse chemical entities for pharmaceutical applications .
Case Study 1: Anticancer Studies
A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on breast cancer cell lines. Results indicated that modifications in the hydrazone structure significantly influenced cytotoxicity, suggesting pathways for drug development .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of piperidine analogs demonstrated that compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis .
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(2-phenylhydrazono)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-Isopropyl-4-(2-phenylhydrazono)piperidine with key analogues, highlighting structural differences and their implications:
Key Observations:
- Substituent Effects on Lipophilicity: The isopropyl group in the target compound increases logP compared to methyl or ethyl derivatives, as demonstrated in , where piperidine-containing platinum complexes showed higher hydrophobicity than pyridine analogues (logP = -1.16 vs. -1.84) . This property may enhance membrane permeability in biological systems.
Physicochemical and Spectroscopic Comparisons
- Spectroscopic Confirmation: Analogues such as 17 and 18 () were characterized via IR, NMR, and elemental analysis, confirming the integrity of the hydrazone linkage and substituent placement .
- Conformational Studies: notes that piperidine-containing complexes induce greater DNA unwinding (24°) compared to pyridine analogues, implying that the piperidine ring’s flexibility may influence biomolecular interactions .
Biological Activity
1-Isopropyl-4-(2-phenylhydrazono)piperidine is a chemical compound with a piperidine backbone, characterized by an isopropyl group and a phenylhydrazone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H17N3
- Molecular Weight : 203.28 g/mol
- Structural Features : The compound features a six-membered piperidine ring with one nitrogen atom, an isopropyl group, and a phenylhydrazone functional group, which is formed through the condensation reaction of phenylhydrazine with a carbonyl compound.
Synthesis Methods
This compound can be synthesized via various methods, including:
- Condensation reactions involving phenylhydrazine.
- Modifications of existing piperidine derivatives to introduce the hydrazone functionality.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on hydrazone derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of specific protein kinases or induction of apoptosis in cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Similar Hydrazone Derivative | 7.4 | K562 (myelogenous leukemia) |
| Other Hydrazone Derivatives | 1.78 - 15.6 | Various cancer lines |
The biological activity of this compound may involve:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit kinases like Abl protein kinase, which plays a role in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death without affecting normal cells .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of hydrazone derivatives:
- Cytotoxicity Studies : Several derivatives were tested against various cancer cell lines, showing IC50 values ranging from 0.15 µM to over 100 µM, indicating varying degrees of potency .
- Selectivity for Cancer Cells : In vitro tests demonstrated that certain derivatives selectively inhibited cancer cell proliferation while exhibiting minimal toxicity towards normal cells .
- Fragment-Based Screening : Advanced screening techniques have been employed to identify potential targets for these compounds, revealing their ability to interact with key biological molecules involved in cancer progression .
Q & A
Q. What are the optimal synthetic routes for 1-Isopropyl-4-(2-phenylhydrazono)piperidine, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via hydrazone formation between 4-isopropylpiperidone and phenylhydrazine under acidic catalysis (e.g., acetic acid). Critical steps include:
-
Reflux conditions : 12–24 hours in ethanol or methanol .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve ≥95% purity .
-
Characterization : Confirm structure via H/C NMR (key peaks: δ 8.2 ppm for hydrazone NH, δ 2.6–3.1 ppm for piperidine protons) and HPLC (retention time: ~12.5 min, C18 column) .
Table 1: Key Synthetic Parameters
Parameter Value/Technique Reference Reaction solvent Ethanol, reflux Catalyst Acetic acid (10 mol%) Purification yield 70–85% Purity threshold ≥95% (HPLC)
Q. How can researchers confirm the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C to identify decomposition points .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
- pH stability : Dissolve in buffers (pH 3–9) and analyze over 7 days; hydrazone bonds are prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., hydrazone nitrogen). Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
-
Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., acetylcholinesterase) using GROMACS; prioritize conformations with RMSD < 2 Å .
-
ADMET Prediction : Use SwissADME to assess bioavailability and toxicity (e.g., blood-brain barrier penetration) .
Table 2: Computational Parameters
Parameter Value/Software Reference DFT basis set B3LYP/6-31G(d) MD simulation time 100 ns ADMET threshold (LogP) 2–3.5 (optimal for CNS activity)
Q. How should researchers address contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition (e.g., Ellman assay for acetylcholinesterase) alongside cytotoxicity (MTT assay in HEK-293 cells) .
- Dose-response analysis : Perform IC50 comparisons; discrepancies may arise from off-target effects at higher concentrations .
- Structural analogs : Synthesize derivatives (e.g., replace isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes .
- Salt formation : React with HCl to form a hydrochloride salt (improves aqueous solubility by 10-fold) .
- Micronization : Reduce particle size to <10 µm via jet milling; confirm via dynamic light scattering (DLS) .
Data Contradiction Analysis Framework
Case Study : Conflicting reports on acetylcholinesterase inhibition (IC50: 5 µM vs. 50 µM).
Replicate experiments : Ensure identical assay conditions (pH 7.4, 37°C) .
Control for impurities : Re-purify compound and re-test; residual solvents (e.g., DMF) may interfere .
Cross-validate with structural analogs : If discrepancies persist, investigate stereochemical or tautomeric variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
